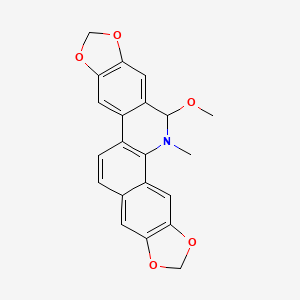

6-Methoxy Dihydrosanguinarine

Vue d'ensemble

Description

La 6-Méthoxy Dihydrosanguinarine est un alcaloïde isolé des fruits de Macleaya cordata. Elle est connue pour ses fortes propriétés cytotoxiques, en particulier contre certaines lignées de cellules cancéreuses telles que MCF-7 et SF-268 . Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles.

Mécanisme D'action

Target of Action

6-Methoxy Dihydrosanguinarine, also known as 6-Methoxydihydrosanguinarine, is an alkaloid isolated from Zanthoxylum integrifoliolum . The primary target of this compound is the Platelet-activating Factor Receptor (PAFR) . PAFR plays a crucial role in platelet aggregation, a process that is essential for blood clotting .

Mode of Action

The compound exhibits antiplatelet activities by inhibiting AA-, collagen-, and PAF-induced platelet aggregation . This means it prevents platelets from sticking together, thereby reducing the formation of blood clots .

Biochemical Pathways

By inhibiting the action of PAFR, it disrupts the normal functioning of these pathways, leading to a decrease in blood clot formation .

Result of Action

This compound has been found to exhibit strong cytotoxicity against certain cell lines . For instance, it shows potent cytotoxic effects against MCF-7 and SF-268 cell lines with IC50 values of 0.61 μM and 0.54 μM, respectively . This suggests that the compound could potentially be used in cancer treatment.

Analyse Biochimique

Biochemical Properties

6-Methoxy Dihydrosanguinarine plays a crucial role in various biochemical reactions. It exhibits strong cytotoxicity against cancer cell lines such as MCF-7 and SF-268, with IC50 values of 0.61 μM and 0.54 μM, respectively . The compound interacts with several biomolecules, including enzymes and proteins involved in apoptosis. For instance, it activates caspase-3, -8, and -9 proteases, leading to the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP). Additionally, this compound increases the expression of p53 and Bax proteins while decreasing the expression of Bid, indicating its role in promoting apoptotic cell death .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In HT29 colon carcinoma cells, it induces apoptosis in a dose-dependent manner, causing internucleosomal DNA fragmentation and activation of caspase pathways . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce tumor growth in lung adenocarcinoma by affecting the cell cycle signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits specific proteins and enzymes, leading to changes in gene expression and cellular function. Molecular docking studies have revealed strong binding interactions between this compound and hub proteins such as MMP9, CDK1, and ERBB2, which are involved in cell cycle regulation . These interactions result in the inhibition of cell proliferation and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Long-term studies have shown that this compound maintains its cytotoxic properties over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits strong cytotoxicity at low concentrations, with IC50 values in the micromolar range . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and adipocyte differentiation. It enhances glucose uptake in 3T3-L1 adipocytes by upregulating the expression of PPARγ and its target genes, such as Glut-4 and adiponectin . This indicates its potential role in improving insulin sensitivity and glucose homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with various cellular components, leading to its accumulation in specific tissues . Its distribution is influenced by factors such as solubility and binding affinity to cellular proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Studies have shown that the compound is initially associated with the endoplasmic reticulum (ER) but is subsequently transported to the central vacuole . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 6-Méthoxy Dihydrosanguinarine implique généralement l'extraction de sources naturelles comme Macleaya cordata. Le processus comprend plusieurs étapes :

Extraction : Les fruits de Macleaya cordata sont récoltés et soumis à une extraction par solvant à l'aide de solvants comme le méthanol ou l'éthanol.

Purification : L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie sur colonne ou la chromatographie liquide haute performance (CLHP).

Isolement : Le composé purifié est isolé et caractérisé à l'aide de méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM).

Méthodes de production industrielle

La production industrielle de la 6-Méthoxy Dihydrosanguinarine suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de la chromatographie à l'échelle industrielle et des techniques de purification avancées garantit la pureté et le rendement élevés du composé.

Analyse Des Réactions Chimiques

Types de réactions

La 6-Méthoxy Dihydrosanguinarine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Elle peut subir des réactions de substitution, en particulier au niveau du groupe méthoxy.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes ou les nucléophiles peuvent être utilisés dans des conditions appropriées.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de la quinoléine, tandis que la réduction peut donner diverses formes réduites du composé.

Applications de la recherche scientifique

La 6-Méthoxy Dihydrosanguinarine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour l'étude de la chimie des alcaloïdes et des mécanismes réactionnels.

Biologie : Ses propriétés cytotoxiques en font un outil précieux pour l'étude de la biologie cellulaire et de la recherche sur le cancer.

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et comme composé de référence dans les processus de contrôle qualité.

Mécanisme d'action

Le mécanisme par lequel la 6-Méthoxy Dihydrosanguinarine exerce ses effets implique plusieurs cibles moléculaires et voies :

Cytotoxicité : Elle induit l'apoptose dans les cellules cancéreuses en activant les voies des caspases et en perturbant la fonction mitochondriale.

Arrêt du cycle cellulaire : Elle peut provoquer un arrêt du cycle cellulaire à des phases spécifiques, inhibant la prolifération cellulaire.

Intercalation de l'ADN : Elle s'intercale dans l'ADN, perturbant les processus de réplication et de transcription.

Applications De Recherche Scientifique

6-Methoxy Dihydrosanguinarine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying alkaloid chemistry and reaction mechanisms.

Biology: Its cytotoxic properties make it a valuable tool for studying cell biology and cancer research.

Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.

Comparaison Avec Des Composés Similaires

La 6-Méthoxy Dihydrosanguinarine peut être comparée à d'autres alcaloïdes similaires :

Sanguinarine : Un autre alcaloïde présentant des propriétés cytotoxiques similaires mais des cibles moléculaires différentes.

Chélérythrine : Connue pour son inhibition de la protéine kinase C, elle partage certaines similitudes structurales mais a des activités biologiques distinctes.

Berbérine : Bien que structurellement différente, elle présente également des propriétés anticancéreuses et est utilisée dans des contextes de recherche similaires.

Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à demander !

Propriétés

IUPAC Name |

11-methoxy-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-20-12(4-3-11-5-16-17(6-13(11)20)25-9-24-16)14-7-18-19(27-10-26-18)8-15(14)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAGLUIVEUDJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

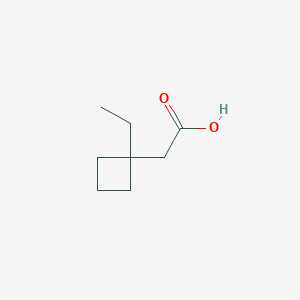

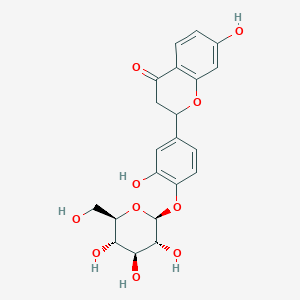

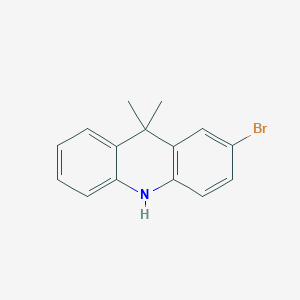

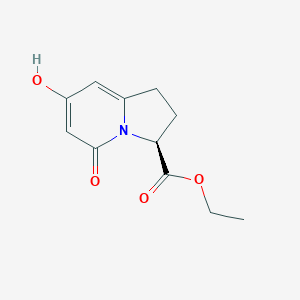

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for 6-methoxydihydrosanguinarine?

A1: 6-methoxydihydrosanguinarine demonstrates a range of biological activities, most notably:

- Antibacterial Activity: It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [, ] This activity is attributed to its ability to disrupt bacterial membranes and interfere with essential cellular processes. []

- Anticancer Activity: Studies highlight its potential as an anticancer agent, inducing apoptosis (programmed cell death) in various cancer cell lines, including breast cancer (MCF-7), [] liver cancer (HepG2), [] and colon cancer (HT29). [] This effect is often linked to reactive oxygen species (ROS) generation and modulation of critical signaling pathways like PI3K/AKT/mTOR. [, ]

- Anti-inflammatory Activity: Research suggests it can suppress inflammatory responses, inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). [] This anti-inflammatory effect is potentially linked to its ability to modulate mitogen-activated protein kinase (MAPK) pathways. []

Q2: How does 6-methoxydihydrosanguinarine exert its anticancer effects?

A2: 6-methoxydihydrosanguinarine displays anticancer activity through multiple mechanisms:

- Induction of Apoptosis: It triggers apoptosis in cancer cells, potentially by increasing ROS levels and suppressing the PI3K/AKT/mTOR signaling pathway. [] This suppression leads to downstream effects on cell survival and proliferation. []

- Autophagy Modulation: While inducing apoptosis, 6-methoxydihydrosanguinarine also promotes autophagy (a cellular self-eating process). [] Interestingly, inhibiting autophagy seems to enhance its pro-apoptotic effects, suggesting a complex interplay between these processes. []

- DR5 Upregulation: In hepatocellular carcinoma cells, 6-methoxydihydrosanguinarine upregulates the death receptor 5 (DR5), sensitizing these cells to TRAIL-induced apoptosis. [] This upregulation appears to be mediated by ROS generation. []

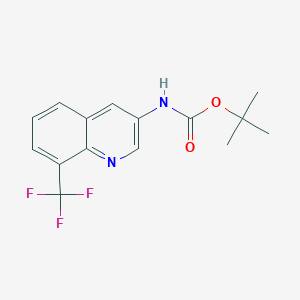

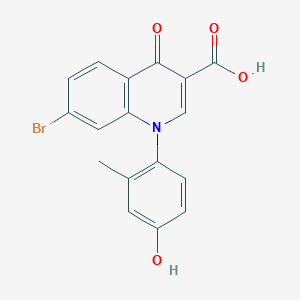

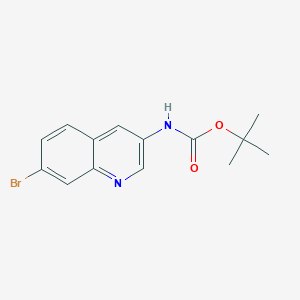

Q3: Are there structural features of 6-methoxydihydrosanguinarine that influence its biological activity?

A3: The structure of 6-methoxydihydrosanguinarine plays a crucial role in its biological activity. While specific structure-activity relationships are still under investigation, research on similar 2-aryl-3,4-dihydroisoquinolin-2-ium compounds offers insights:

- N-Benzene Ring Substitutions: Introducing substituents, especially halogens (like fluorine) and trifluoromethyl groups, to the N-benzene ring significantly enhances acaricidal activity against Psoroptes cuniculi. []

- Substituent Position: The position of substituents like fluorine, methyl, and hydroxyl groups on the N-benzene ring significantly impacts activity. [] This suggests that specific structural arrangements are crucial for optimal target interaction.

Q4: What analytical techniques are commonly employed for the detection and quantification of 6-methoxydihydrosanguinarine?

A4: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing 6-methoxydihydrosanguinarine:

- Achiral HPLC: This method allows the simultaneous separation and quantification of 6-methoxydihydrosanguinarine alongside related alkaloids like 6-acetonyldihydrosanguinarine and dihydrosanguinarine. [, ]

- Chiral HPLC: This technique enables the separation and quantification of 6-methoxydihydrosanguinarine enantiomers, offering insight into its stereochemical composition. [, ]

- HPTLC: High-performance thin-layer chromatography (HPTLC) combined with fluorodensitometry offers a sensitive and selective method for separating and quantifying 6-methoxydihydrosanguinarine in plant extracts, often alongside other isoquinoline alkaloids. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)

![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)

![[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B3027973.png)

![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)